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Compound of Interest

Compound Name:

N-

Succinimidyloxycarbonylpentadec

yl Methanethiosulfonate

Cat. No.: B015968 Get Quote

For researchers, scientists, and drug development professionals at the vanguard of therapeutic

innovation, the precise and stable linkage of molecules is paramount. This guide provides an

in-depth exploration of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate, a

heterobifunctional crosslinking agent engineered for the strategic construction of complex

bioconjugates. We will delve into its core properties, mechanisms of action, and field-proven

applications, offering a comprehensive resource for its effective implementation in your

research and development endeavors.

Unveiling the Crosslinker: Core Properties and
Strategic Design
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate, often abbreviated as MTS-

C15-NHS, is a meticulously designed molecule that serves as a bridge between two distinct

chemical entities. Its power lies in its heterobifunctional nature, possessing two different

reactive groups at opposite ends of a fifteen-carbon aliphatic spacer.

Chemical Identity:
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Property Value

Chemical Name
N-Succinimidyloxycarbonylpentadecyl

Methanethiosulfonate

Synonyms MTS-16-NHS

CAS Number 887407-52-5[1]

Molecular Formula C21H37NO6S2[1]

Molecular Weight 463.65 g/mol [1]

Physicochemical Characteristics:

Property Description

Appearance Off-white to pale yellow solid[1]

Solubility Slightly soluble in Chloroform and DMSO[1]

Stability
Moisture sensitive; should be stored

desiccated[1]

Storage -20°C in an inert atmosphere[1]

The strategic design of this crosslinker is evident in its constituent parts:

N-Hydroxysuccinimide (NHS) Ester: This functional group exhibits high reactivity towards

primary amines, such as the ε-amino group of lysine residues on the surface of proteins.[2]

[3][4][5] The reaction forms a stable amide bond.

Methanethiosulfonate (MTS): This group selectively reacts with free sulfhydryl (thiol) groups,

typically from cysteine residues, to form a disulfide bond. This reaction is highly efficient and

proceeds under mild conditions.

Pentadecyl Spacer: The long C15 aliphatic chain provides significant spatial separation

between the conjugated molecules. This can be critical for maintaining the biological activity

of proteins by minimizing steric hindrance.
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The Art of Connection: Reaction Mechanisms and
Pathways
The utility of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate lies in its ability

to facilitate a controlled, two-step conjugation process. This sequential reactivity is key to

minimizing the formation of undesirable homodimers and other side products.

Step 1: Amine Acylation

The initial step involves the reaction of the NHS ester with a primary amine-containing molecule

(e.g., an antibody). This reaction is typically carried out at a slightly alkaline pH (7.2-8.5) to

ensure the primary amine is deprotonated and thus more nucleophilic.[2]

Protein-NH₂

Protein-NH-CO-C15-MTS

pH 7.2-8.5

MTS-C15-NHS

N-Hydroxysuccinimide

Click to download full resolution via product page

Caption: Amine acylation reaction of MTS-C15-NHS with a protein.

Step 2: Disulfide Bond Formation

Following the acylation of the first molecule and subsequent purification to remove excess

crosslinker, the MTS-activated intermediate is introduced to a thiol-containing molecule. The

methanethiosulfonate group readily reacts with the sulfhydryl group to form a stable disulfide

bond, releasing methanesulfinic acid as a byproduct.
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Protein-NH-CO-C15-MTS

Protein-NH-CO-C15-S-S-Drug

Drug-SH

Methanesulfinic Acid
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Caption: Formation of a disulfide bond with a thiol-containing drug.

In the Laboratory: A Step-by-Step Protocol for
Antibody-Drug Conjugation
This protocol provides a general framework for the conjugation of a cytotoxic drug to an

antibody using N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate. Optimization

will be required for specific antibodies and drug molecules.

Materials:

Antibody (in amine-free buffer, e.g., PBS)

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS)

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Thiol-containing drug molecule

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) and Size-Exclusion

Chromatography (SEC) system.

Workflow Diagram:
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Preparation

Step 1: NHS Ester Reaction

Purification 1

Step 2: Thiol Reaction

Purification 2 & Analysis

Antibody Preparation
(Buffer Exchange)

Incubate Antibody + Linker
(pH 7.2-8.0, RT, 1h)

Linker Dissolution
(in DMSO/DMF)

Remove Excess Linker
(Desalting Column)

Add Thiol-Drug to
Activated Antibody

(RT, 2h)

Final Purification
(SEC)

Characterization
(HIC, RP-HPLC, MS)
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Caption: Experimental workflow for ADC synthesis using MTS-C15-NHS.

Procedure:

Antibody Preparation:
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Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer

exchange using a desalting column.[4]

Adjust the antibody concentration to 2-10 mg/mL.[4]

Linker Preparation:

Immediately before use, dissolve the required amount of MTS-C15-NHS in anhydrous

DMSO or DMF to create a stock solution (e.g., 10 mM).

Step 1: NHS Ester Reaction:

Add a 10- to 20-fold molar excess of the MTS-C15-NHS stock solution to the antibody

solution.

Incubate at room temperature for 1 hour with gentle mixing.[3]

Purification of Activated Antibody:

Remove excess, unreacted linker using a desalting column equilibrated with the reaction

buffer. This step is crucial to prevent the formation of drug homodimers in the next step.

Step 2: Thiol Reaction:

Add the thiol-containing drug to the purified, MTS-activated antibody. A 1.5- to 5-fold molar

excess of the drug over the antibody is a good starting point.

Incubate at room temperature for 2 hours with gentle mixing.

Final Purification:

Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography

(SEC) to remove unreacted drug and any aggregates.[4]

Characterization of the Conjugate: Ensuring Quality
and Consistency

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pdf.benchchem.com/3026/Application_Notes_and_Protocols_A_Step_by_Step_Guide_to_Antibody_Conjugation_with_Cy7_NHS_Ester.pdf
https://pdf.benchchem.com/3026/Application_Notes_and_Protocols_A_Step_by_Step_Guide_to_Antibody_Conjugation_with_Cy7_NHS_Ester.pdf
https://www.furthlab.xyz/antibody_conjugation
https://pdf.benchchem.com/3026/Application_Notes_and_Protocols_A_Step_by_Step_Guide_to_Antibody_Conjugation_with_Cy7_NHS_Ester.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thorough characterization of the final ADC is critical to ensure its quality, efficacy, and safety. A

suite of analytical techniques is employed for this purpose.

Analytical Techniques for ADC Characterization:

Technique Purpose

Hydrophobic Interaction Chromatography (HIC)

Determines the drug-to-antibody ratio (DAR)

distribution. The hydrophobicity of the ADC

increases with the number of conjugated drug

molecules.[6][7][8]

Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC)

Can be used to assess purity and, after

reduction of the ADC, to determine the drug load

on the light and heavy chains.

Size-Exclusion Chromatography (SEC)
Quantifies the amount of aggregation in the final

product.[4]

Mass Spectrometry (MS)

Confirms the identity of the conjugate and

provides precise mass information for the

different drug-loaded species.[9][10]

The Criticality of Stability: The Disulfide Bond in a
Biological Context
The disulfide bond formed by the reaction of the methanethiosulfonate group is a key feature of

this crosslinker, particularly in the context of drug delivery. This linkage is relatively stable in the

bloodstream but can be cleaved in the reducing environment inside a target cell.[11][12]

The intracellular environment has a much higher concentration of reducing agents, such as

glutathione, compared to the extracellular space. This differential stability allows for the

selective release of the cytotoxic payload once the ADC has been internalized by the target

cancer cell, thereby minimizing off-target toxicity.[11] The steric hindrance around the disulfide

bond can be modulated to fine-tune the stability and release kinetics of the payload.[13]
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Applications in the Field: Advancing Targeted
Therapeutics
The primary application of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
and similar crosslinkers is in the development of antibody-drug conjugates (ADCs) for cancer

therapy.[2] The ability to link a potent cytotoxic agent to a tumor-targeting antibody allows for

the specific delivery of the drug to cancer cells, improving the therapeutic window.[14][15][16]

[17]

Beyond ADCs, this crosslinker can be employed in a variety of other bioconjugation

applications, including:

Immobilization of proteins onto surfaces for diagnostic assays.

Creation of protein-protein conjugates for studying protein interactions.

Labeling of proteins with reporter molecules such as fluorescent dyes or biotin.

Conclusion: A Versatile Tool for Precision
Bioconjugation
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is a powerful and versatile

tool in the arsenal of the modern biochemist and drug developer. Its well-defined reactivity,

coupled with the stability and controlled release characteristics of the resulting disulfide bond,

makes it an ideal choice for the construction of sophisticated bioconjugates. By understanding

its fundamental properties and employing rigorous protocols for its use and characterization,

researchers can leverage this crosslinker to advance the development of next-generation

targeted therapeutics and diagnostics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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